1H-Benzimidazole, 7-bromo-6-methoxy- is a chemical compound with the molecular formula and a molecular weight of 227.06 g/mol. It is categorized under benzimidazole derivatives, which are known for their diverse biological activities. The compound features a bromine atom and a methoxy group on the benzimidazole ring, contributing to its unique properties and potential applications in various fields, including medicinal chemistry and materials science .
The reactivity of 1H-benzimidazole, 7-bromo-6-methoxy- can be attributed to its functional groups. The bromine atom can undergo nucleophilic substitution reactions, while the methoxy group can participate in electrophilic aromatic substitution. Additionally, the compound may engage in coupling reactions typical of halogenated compounds, making it a versatile intermediate in organic synthesis .
1H-Benzimidazole, 7-bromo-6-methoxy- exhibits notable biological activities. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism . The compound's structure suggests potential anti-cancer and anti-inflammatory properties, although specific studies are needed to fully elucidate its pharmacological profile.
Several synthetic routes can be employed to produce 1H-benzimidazole, 7-bromo-6-methoxy-. Common methods include:
These methods allow for variations in yields and purity, depending on reaction conditions such as temperature and solvent choice .
1H-Benzimidazole, 7-bromo-6-methoxy- has potential applications in:
Interaction studies indicate that 1H-benzimidazole, 7-bromo-6-methoxy- can interact with various biological targets. Its ability to inhibit cytochrome P450 enzymes suggests it could affect the metabolism of other drugs, leading to significant pharmacokinetic interactions. Further studies are essential to understand its full interaction profile with proteins and other biomolecules .
Several compounds share structural similarities with 1H-benzimidazole, 7-bromo-6-methoxy-. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Bromo-6-methoxy-1H-benzo[d]imidazole | 1008361-65-6 | 0.76 |
5,6-Dibromo-1H-benzo[d]imidazole | 74545-26-9 | 0.74 |
5-Bromo-1-methyl-1H-benzo[d]imidazole | 53484-15-4 | 0.72 |
6-Bromo-1-methyl-1H-benzo[d]imidazole | 53484-16-5 | 0.72 |
4-Bromo-1H-benzo[d]imidazol-5-amine | 177843-26-4 | 0.71 |
These compounds differ primarily in their substituents on the benzimidazole ring, affecting their biological activity and potential applications. For instance, variations in bromination patterns or additional functional groups can significantly influence their pharmacological properties and reactivity .